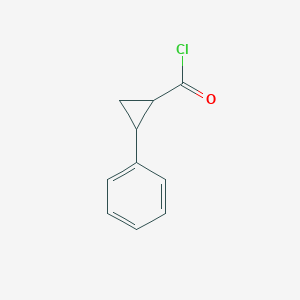

2-Phenylcyclopropanecarbonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylcyclopropane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODZBMGDYKEZJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90335151 | |

| Record name | Cyclopropanecarbonyl chloride, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5685-36-9 | |

| Record name | Cyclopropanecarbonyl chloride, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenylcyclopropanecarbonyl Chloride

Established Synthetic Routes to 2-Phenylcyclopropanecarbonyl Chloride

The most common and well-established method for the preparation of this compound involves the direct chlorination of 2-phenylcyclopropanecarboxylic acid. This transformation is a fundamental reaction in organic synthesis, converting a less reactive carboxylic acid into a highly reactive acyl chloride, which is a versatile precursor for the synthesis of esters, amides, and other carbonyl derivatives.

Synthesis via 2-Phenylcyclopropanecarboxylic Acid Chlorination (e.g., with Thionyl Chloride)

The conversion of 2-phenylcyclopropanecarboxylic acid to its corresponding acid chloride is most frequently accomplished using thionyl chloride (SOCl₂). masterorganicchemistry.comlibretexts.org This reaction is efficient and proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.org The subsequent nucleophilic attack by the chloride ion, also generated during the reaction, on the carbonyl carbon leads to the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. masterorganicchemistry.comyoutube.com

A general procedure involves treating the carboxylic acid with an excess of thionyl chloride, often at reflux temperatures, to ensure complete conversion. orgsyn.orgcommonorganicchemistry.com The reaction can be performed neat or in an inert solvent. commonorganicchemistry.com A patent describes a specific instance where the intermediate carboxylic acid, derived from the hydrolysis of trans-2-phenyl cyclopropyl (B3062369) isopropyl ester, is treated with thionyl chloride at 60 °C for 2 hours. google.com The excess thionyl chloride is typically removed by distillation or under vacuum, yielding the crude acid chloride which can often be used in subsequent steps without further purification. orgsyn.org

Catalytic amounts of N,N-dimethylformamide (DMF) can be employed to accelerate the reaction between a carboxylic acid and thionyl chloride. masterorganicchemistry.com

Table 1: Typical Reaction Conditions for the Chlorination of Carboxylic Acids with Thionyl Chloride

| Parameter | Condition | Source |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | masterorganicchemistry.comlibretexts.org |

| Stoichiometry | Often used in excess | orgsyn.org |

| Solvent | Neat or inert solvent (e.g., ACN) | commonorganicchemistry.com |

| Temperature | Reflux | orgsyn.org |

| Catalyst (optional) | N,N-dimethylformamide (DMF), Pyridine | masterorganicchemistry.com |

| Work-up | Removal of excess SOCl₂ by distillation or vacuum | orgsyn.org |

Alternative Preparation Strategies for this compound

While thionyl chloride is a prevalent reagent, other chlorinating agents can also be employed for the synthesis of this compound. Oxalyl chloride ((COCl)₂) is a notable alternative that often provides a milder and more selective transformation. commonorganicchemistry.comwikipedia.org The reaction with oxalyl chloride is typically carried out in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂), at room temperature and is often catalyzed by a small amount of DMF. commonorganicchemistry.comorgsyn.org The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which simplifies the purification of the resulting acid chloride. wikipedia.org

Advanced Synthetic Approaches to this compound

Advanced synthetic strategies for this compound are primarily focused on controlling the regioselectivity and stereoselectivity of the cyclopropane (B1198618) ring formation. Since the conversion of the carboxylic acid to the acid chloride is a stereochemically retentive process at the carbonyl carbon, the isomeric purity of the final product is dictated by the synthesis of the 2-phenylcyclopropanecarboxylic acid precursor.

Regioselective Synthesis of this compound

The regioselectivity in the synthesis of substituted this compound is determined during the cyclopropanation step. For instance, the palladium-catalyzed cyclopropanation of 2-substituted 1,3-dienes with diazo esters can be controlled to selectively occur at the terminal double bond, leading to vinylcyclopropanes with high regioselectivity. acs.orgnih.gov These vinylcyclopropanes can then be further functionalized and the ester group hydrolyzed to the corresponding carboxylic acid, which can be converted to the acid chloride. The choice of catalyst and reaction conditions can direct the cyclopropanation to a specific double bond in a polyunsaturated substrate, thereby enabling the synthesis of a specific regioisomer of the final product. researchgate.net

Enantioselective Synthesis of this compound and its Stereoisomers

The synthesis of enantiomerically pure or enriched stereoisomers of this compound relies on the enantioselective synthesis of the corresponding 2-phenylcyclopropanecarboxylic acid. researchgate.netacs.org Several strategies have been developed to achieve this, including the use of chiral catalysts and auxiliaries. researchgate.net

One prominent method is the rhodium(II)-catalyzed cyclopropanation of olefins with diazo compounds. nih.gov The use of chiral rhodium catalysts, such as those derived from tert-butyl glycine, can induce high levels of diastereo- and enantioselectivity in the formation of the cyclopropane ring. nih.gov For example, the reaction of vinylsulfonamides with α-aryldiazoesters catalyzed by a specific dirhodium complex provides α-aryl-β-aminocyclopropane carboxylic acid derivatives with excellent enantioselectivities. nih.gov Although this example leads to an amino-substituted derivative, the principle of chiral catalyst-controlled cyclopropanation is broadly applicable.

The synthesis of specific stereoisomers such as (1R,2S)-2-phenylcyclopropane-1-carboxylic acid has been reported, which serves as a direct precursor to the corresponding enantiopure acid chloride. biosynth.com Furthermore, enzymatic resolutions can be employed to separate racemic mixtures of 2-phenylcyclopropanecarboxylic acid esters, providing access to both enantiomers. amazonaws.com

Table 2: Examples of Enantioselective Synthesis of 2-Phenylcyclopropane Derivatives

| Method | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Source |

| Rh(II)-Catalyzed Cyclopropanation | Rh₂(S-4-Br-NTTL)₄ | Vinylsulfonamides and α-aryldiazoesters | α-Aryl-β-aminocyclopropane carboxylic acid derivatives | High dr and ee | nih.gov |

| Enzymatic Resolution | Lipase | Racemic 2-phenylcyclopropanecarboxylic acid ester | Enantiomerically enriched 2-phenylcyclopropanecarboxylic acid | Up to 55% ee reported for a related substrate | amazonaws.com |

Reactivity and Mechanistic Investigations of 2 Phenylcyclopropanecarbonyl Chloride

Nucleophilic Acyl Substitution Reactions of 2-Phenylcyclopropanecarbonyl Chloride

Formation of Acyl Azides from this compound

The synthesis of 2-phenylcyclopropanecarbonyl azide (B81097) is a key step for accessing further rearrangement reactions. This transformation is achieved through a nucleophilic acyl substitution reaction where this compound is treated with an azide salt, such as sodium azide (NaN₃). organic-chemistry.orgmasterorganicchemistry.comvaia.com

The mechanism begins with the azide ion (N₃⁻), a potent nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. masterorganicchemistry.comvaia.comaskfilo.com This addition step breaks the C=O pi bond and forms a transient tetrahedral intermediate. masterorganicchemistry.com The intermediate is unstable and rapidly collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group. masterorganicchemistry.comaskfilo.com The final product is the acyl azide, 2-phenylcyclopropanecarbonyl azide. vaia.comaskfilo.com This reaction is generally efficient, driven by the high nucleophilicity of the azide ion and the excellent leaving group ability of the chloride ion. masterorganicchemistry.comaskfilo.com

Reactions of this compound with Nitrogenous and Oxygen-Containing Nucleophiles

This compound reacts with a variety of nitrogen and oxygen-based nucleophiles to form amides and esters, respectively. These reactions follow the general nucleophilic addition-elimination mechanism characteristic of acyl chlorides. youtube.comchemguide.co.ukchemguide.co.uk

With Nitrogenous Nucleophiles: Primary and secondary amines react vigorously with this compound to yield the corresponding N-substituted 2-phenylcyclopropanecarboxamides. chemguide.co.uk The reaction with ammonia (B1221849) would produce the primary amide. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. youtube.comchemguide.co.uk A subsequent elimination of a chloride ion and deprotonation of the nitrogen atom yields the stable amide product and a hydrochloride salt. youtube.com Typically, two equivalents of the amine are used: one as the nucleophile and the second as a base to neutralize the hydrogen chloride byproduct. youtube.com

With Oxygen-Containing Nucleophiles: Alcohols and water serve as oxygen-containing nucleophiles. The reaction with an alcohol (alcoholysis) produces an ester, while the reaction with water (hydrolysis) yields 2-phenylcyclopropanecarboxylic acid. chemguide.co.ukchemguide.co.uk These reactions are often rapid and exothermic. chemguide.co.uk The mechanism involves the nucleophilic attack by the oxygen atom of the alcohol or water on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of hydrogen chloride. chemguide.co.uklibretexts.org

The table below summarizes the expected products from the reaction of this compound with various nucleophiles.

| Nucleophile | Nucleophile Type | Product | Product Class |

| Ammonia (NH₃) | Nitrogenous | 2-Phenylcyclopropanecarboxamide | Primary Amide |

| Ethylamine (CH₃CH₂NH₂) | Nitrogenous | N-Ethyl-2-phenylcyclopropanecarboxamide | Secondary Amide |

| Water (H₂O) | Oxygen-Containing | 2-Phenylcyclopropanecarboxylic acid | Carboxylic Acid |

| Ethanol (CH₃CH₂OH) | Oxygen-Containing | Ethyl 2-phenylcyclopropanecarboxylate | Ester |

| Phenol (C₆H₅OH) | Oxygen-Containing | Phenyl 2-phenylcyclopropanecarboxylate | Ester |

Rearrangement Reactions Involving this compound

The primary rearrangement reaction associated with this compound proceeds through its acyl azide derivative. This pathway allows for the transformation of the carbonyl group into an amine functionality via an isocyanate intermediate.

The Curtius Rearrangement of 2-Phenylcyclopropanecarbonyl Azide Derived from this compound

The Curtius rearrangement is a thermal decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas (N₂). organic-chemistry.orgwikipedia.org 2-Phenylcyclopropanecarbonyl azide, synthesized from the corresponding acyl chloride, undergoes this rearrangement upon heating to yield 2-phenylcyclopropyl isocyanate. nih.govmasterorganicchemistry.com

This isocyanate is a versatile intermediate. It can be trapped by various nucleophiles. wikipedia.org For instance, in the presence of water, the isocyanate hydrolyzes to form an unstable carbamic acid, which then decarboxylates to give 2-phenylcyclopropylamine. organic-chemistry.org If the rearrangement is conducted in an alcoholic solvent, a stable carbamate (B1207046) is formed. masterorganicchemistry.comwikipedia.org

Detailed Mechanistic Pathways of Rearrangements Associated with this compound

The mechanism of the Curtius rearrangement has been a subject of considerable study. nih.govnih.gov It was initially proposed to be a two-step process involving the formation of a highly reactive acyl nitrene intermediate after the expulsion of N₂ gas. nih.gov However, extensive research, including computational and experimental studies on similar cyclopropanoyl azides, provides strong evidence that the thermal rearrangement occurs via a concerted mechanism. wikipedia.orgnih.gov

In this concerted pathway, the migration of the 2-phenylcyclopropyl group to the nitrogen atom occurs simultaneously with the expulsion of the dinitrogen molecule. wikipedia.orgnih.gov There is no discrete nitrene intermediate formed. wikipedia.org This is supported by the lack of byproducts that would typically arise from nitrene insertion reactions. wikipedia.org

The key step is the 1,2-nucleophilic shift of the 2-phenylcyclopropyl group from the carbonyl carbon to the adjacent nitrogen atom, displacing the excellent leaving group, N₂. nih.govmasterorganicchemistry.com Theoretical studies on cyclopropanoyl azides suggest that the activation barrier for the concerted rearrangement is significantly lower than that for the formation of a nitrene intermediate. nih.gov The reaction proceeds with complete retention of configuration at the migrating cyclopropyl (B3062369) carbon. nih.gov

Intramolecular Cyclization Reactions of this compound

While direct intramolecular cyclization of this compound itself is not widely documented under that specific name, derivatives of this compound can participate in such reactions. For instance, amides derived from this compound can undergo intramolecular cyclization.

A notable example involves the palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction of vinyl cyclopropanecarboxamides. nih.gov If this compound were reacted with an amine containing a vinyl group (e.g., allylamine) to form the corresponding N-allyl-2-phenylcyclopropanecarboxamide, this substrate could potentially undergo an intramolecular cyclization. In related systems, such reactions lead to the formation of fused heterocyclic structures, such as aza[3.1.0]bicycles. nih.gov The mechanism involves nucleopalladation of the alkene by the amide nitrogen, followed by subsequent steps to form the cyclic product. nih.gov The presence of the phenyl group on the cyclopropane (B1198618) ring can influence the regioselectivity of the reaction. nih.gov

The table below outlines a hypothetical reaction based on known cyclizations of similar structures.

| Reactant | Reaction Type | Conditions | Product |

| N-allyl-2-phenylcyclopropanecarboxamide | Intramolecular aza-Wacker Cyclization | Pd(II) catalyst, oxidant, heat | Fused aza[3.1.0]bicyclic system |

Lewis Acid-Promoted Intramolecular Acylation Involving the Phenyl Ring of this compound

The treatment of this compound with a Lewis acid, such as aluminum chloride (AlCl₃), promotes an intramolecular Friedel-Crafts acylation. sigmaaldrich.comchemistrytalk.org This reaction involves the formation of a highly reactive acylium ion upon coordination of the Lewis acid to the chlorine atom of the acyl chloride. masterorganicchemistry.com This electrophilic acylium ion then attacks the aromatic phenyl ring.

Research has shown that for this compound itself, intramolecular acylation occurs exclusively at the phenyl ring. nih.gov The electrophilic attack by the acylium ion leads to the formation of a six-membered ring, resulting in the product 3,4-dihydro-1(2H)-naphthalenone. This cyclization is a classic example of an intramolecular electrophilic aromatic substitution, where the tethered acyl group preferentially attacks the ortho position of the phenyl ring to form a stable, fused ring system. The reaction proceeds through a standard Friedel-Crafts mechanism, involving the formation of a sigma complex (or Wheland intermediate) followed by deprotonation to restore aromaticity. chemistrytalk.orgmasterorganicchemistry.com

Analysis of Competitive Intramolecular Acylation and Ring-Size Effects in this compound Derivatives

While intermolecular acylation of phenylcyclopropane typically occurs on the phenyl ring, the outcomes of intramolecular reactions are heavily influenced by ring-size effects. acs.org The competition between acylation of the phenyl ring and the cyclopropane ring has been investigated using a series of n-(1-phenylcyclopropyl)alkanoyl chlorides.

The key finding is that the transition state geometry, dictated by the length of the alkyl chain connecting the acyl chloride to the phenylcyclopropyl moiety, determines the site of acylation.

Intramolecular acylation of the phenyl ring proceeds through a transition state that forms a ring containing n+3 atoms (where 'n' is the number of methylene (B1212753) groups in the alkanoyl chain).

Intramolecular acylation of the cyclopropane ring occurs via a transition state that forms a ring of n+2 atoms. nih.gov

Studies show that the formation of five- and six-membered rings is generally favored in intramolecular cyclizations. For instance, in the case of (1-phenylcyclopropyl)acetyl chloride (n=2), cyclization exclusively yields spiro[cyclopropane-1,3'-indan-1'-one], a product of phenyl ring acylation, as this forms a stable five-membered ring. nih.gov Conversely, with 4-(1-phenylcyclopropyl)butanoyl chloride (n=4), the reaction exclusively attacks the cyclopropane ring to form a seven-membered ketone, as phenyl ring acylation would require the formation of a less-favored eight-membered ring. nih.gov

These results demonstrate that while the phenyl ring is inherently more susceptible to electrophilic attack, the thermodynamic and kinetic favorability of forming specific ring sizes (typically 5, 6, or 7-membered) can override this intrinsic reactivity, dictating the reaction's outcome. nih.govacs.org

Table 1: Competitive Intramolecular Acylation in n-(1-Phenylcyclopropyl)alkanoyl Chlorides

| Starting Material (n-value) | Acylation Site | Product(s) | Favored Ring Size Formed |

|---|---|---|---|

| This compound (n=1) | Phenyl Ring | 3,4-Dihydro-1(2H)-naphthalenone | 6-membered |

| (1-Phenylcyclopropyl)acetyl Chloride (n=2) | Phenyl Ring | Spiro[cyclopropane-1,3'-indan-1'-one] | 5-membered |

| 4-(1-Phenylcyclopropyl)butanoyl Chloride (n=4) | Cyclopropane Ring | 4-Phenylcycloheptanone | 7-membered |

Cyclopropane Ring Opening Phenomena in Acylation Reactions of this compound Derivatives

The high strain energy of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, including those used for Friedel-Crafts acylation. nih.govrsc.orgrsc.org In the context of the intramolecular acylation of this compound derivatives, ring-opening is often observed as a subsequent step after the primary cyclization event. nih.gov

For example, after the initial acylation of the phenyl ring in (1-phenylcyclopropyl)acetyl chloride to form the spiro-indanone, subsequent cleavage of the cyclopropane ring can occur. nih.gov This phenomenon is particularly noted in superacidic media or under harsh Lewis acid conditions. nih.gov The mechanism typically involves protonation or Lewis acid coordination to the cyclopropane ring, which weakens a C-C bond and facilitates its cleavage to form a more stable carbocationic intermediate. This intermediate can then undergo further reactions, such as reaction with a nucleophile or rearrangement. nih.govnih.gov The specific bond that cleaves (vicinal vs. distal) is influenced by the electronic nature of the substituents on the rings. nih.gov

Dimerization and Oligomerization Reactions of this compound Derivatives

Beyond intramolecular cyclizations, derivatives of this compound can undergo intermolecular reactions, such as dimerization, to form complex polycyclic structures.

Zinc/Copper Couple-Mediated Dimerization of Halogenated 2-Phenylcyclopropanecarbonyl Chlorides

The reductive coupling of certain halogenated cyclopropanecarbonyl chlorides can be achieved using a zinc-copper couple. This reagent is a well-known activating agent for a variety of organic transformations, including the Simmons-Smith cyclopropanation. While specific literature detailing the dimerization of halogenated 2-phenylcyclopropanecarbonyl chlorides using this method is not extensively documented in major databases, the principles of such a reaction are established.

The proposed reaction would involve a dehalogenative coupling. For a starting material like 2-chloro-3-phenyl-2-cyclopropene-1-carbonyl chloride, the zinc-copper couple would facilitate the reductive removal of the chlorine atoms, generating a reactive intermediate. This intermediate could then dimerize in a [2+2] or other cycloaddition fashion. The reaction likely proceeds through the formation of an organozinc intermediate which then couples. Such reactions are known to lead to the formation of complex, polycyclic cage-like molecules.

Structural Characterization of Products from Dimerization of this compound Derivatives

The dimerization of a halogenated phenylcyclopropene carbonyl chloride derivative is expected to yield a highly complex polycyclic structure. The likely product from the dimerization of a precursor such as 2-chloro-3-phenyl-2-cyclopropene-1-carbonyl chloride is a 4,9-Diphenyl-tricyclo[5.3.0.0²﹐⁸]deca-3,9-diene-5,10-dione .

The structure of this class of tricyclic compounds has been confirmed through various analytical methods, including X-ray crystallography for related systems. mdpi.com These molecules possess a unique and rigid cage-like framework. The tricyclo[5.3.0.0²﹐⁸]deca core consists of fused five- and six-membered rings, with a cyclobutane (B1203170) ring incorporated into the structure, resulting in significant ring strain. nist.govnist.govacs.org The phenyl groups would be situated at the 4 and 9 positions, and the dione (B5365651) functionality would be at positions 5 and 10. The characterization of such complex molecules relies heavily on advanced spectroscopic techniques (NMR, MS) and single-crystal X-ray diffraction to unambiguously determine their three-dimensional architecture.

Synthetic Utility and Applications of 2 Phenylcyclopropanecarbonyl Chloride in Advanced Organic Synthesis and Medicinal Chemistry

Role as a Precursor in the Synthesis of Pharmacologically Active Compounds

2-Phenylcyclopropanecarbonyl chloride serves as a important intermediate in the creation of molecules with biological activity. Its primary role is as a reactive precursor that allows for the introduction of the 2-phenylcyclopropyl group into a larger molecular framework. This structural motif is of interest in medicinal chemistry due to its conformational rigidity and potential for specific interactions with biological targets.

Total Synthesis of Tranylcypromine (B92988) from this compound

A significant application of this compound is in the synthesis of tranylcypromine, a monoamine oxidase inhibitor. The synthesis of tranylcypromine from a carboxylic acid precursor typically involves the Curtius rearrangement, a versatile reaction that converts a carboxylic acid into a primary amine. nih.govrsc.orgillinoisstate.edu In this synthetic route, this compound is a key intermediate.

The crucial step of the synthesis is the thermal or photochemical Curtius rearrangement of the acyl azide (B81097). wikipedia.org This reaction proceeds with the loss of nitrogen gas to form an isocyanate intermediate. Subsequent hydrolysis of the isocyanate yields the primary amine, tranylcypromine. organic-chemistry.orgwikipedia.org This method is advantageous as the rearrangement occurs with retention of the stereochemistry of the cyclopropane (B1198618) ring. nih.gov

A general synthetic scheme is presented below:

Scheme 1: Synthesis of Tranylcypromine via Curtius Rearrangement

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | 2-Phenylcyclopropanecarboxylic acid | Thionyl chloride (SOCl₂) | This compound |

| 2 | This compound | Sodium azide (NaN₃) | 2-Phenylcyclopropanecarbonyl azide |

| 3 | 2-Phenylcyclopropanecarbonyl azide | Heat (Δ) | 2-Phenylcyclopropyl isocyanate |

| 4 | 2-Phenylcyclopropyl isocyanate | Water (H₂O) | Tranylcypromine |

It is noteworthy that derivatives of tranylcypromine have also been synthesized for the development of other bioactive compounds, such as lysine-specific demethylase 1 (LSD1) inhibitors. nih.gov

Synthesis of Other Bioactive Compounds and Pharmaceutical Intermediates Utilizing this compound (e.g., piperazine (B1678402), pyrazole (B372694), and azepinoindole derivatives)

While the use of this compound in the synthesis of tranylcypromine is well-established, its application in the synthesis of other specific classes of bioactive compounds like piperazine, pyrazole, and azepinoindole derivatives is not as extensively documented in readily available scientific literature. However, based on the fundamental reactivity of acyl chlorides, this compound can theoretically be employed as an acylating agent to introduce the 2-phenylcyclopropylcarbonyl moiety into these heterocyclic systems.

Piperazine Derivatives: Piperazine and its derivatives are common scaffolds in medicinal chemistry. nih.gov The reaction of this compound with a piperazine derivative would be expected to yield an amide, a common transformation in drug synthesis. This reaction typically proceeds by the nucleophilic attack of the secondary amine of the piperazine ring on the electrophilic carbonyl carbon of the acyl chloride. libretexts.org

Pyrazole Derivatives: Pyrazoles are another class of heterocyclic compounds with a wide range of pharmacological activities. mdpi.comnih.gov The synthesis of N-acylpyrazoles can be achieved by reacting a pyrazole with an acyl chloride. Therefore, this compound could potentially be used to synthesize N-(2-phenylcyclopropanecarbonyl)pyrazoles. The reaction of pyrazole-3-carboxylic acid chlorides with various nucleophiles has been reported, indicating the feasibility of such transformations within the pyrazole system. researchgate.neteurekaselect.com

Azepinoindole Derivatives: The azepinoindole core is present in several biologically active natural products and synthetic compounds. researchgate.net The synthesis of derivatives of this complex heterocyclic system often involves multiple steps. While direct examples of the use of this compound in the synthesis of azepinoindoles are not prominent in the literature, it could potentially be used to acylate an amino group present on an azepinoindole precursor.

General Utility as an Organic Building Block in Complex Molecule Synthesis

The primary utility of this compound in the synthesis of complex molecules lies in its function as an acylating agent. researchgate.net Acyl chlorides are highly reactive carboxylic acid derivatives and are widely used in organic synthesis to form amides, esters, and ketones. libretexts.org

The reaction of this compound with amines is a straightforward and efficient method for the synthesis of 2-phenylcyclopropanecarboxamides. rsc.orgfishersci.nl This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. libretexts.org

Similarly, its reaction with alcohols, in the presence of a base or catalyst, leads to the formation of 2-phenylcyclopropanecarboxylate esters. These amide and ester functionalities can serve as key linkages in more complex molecular architectures or can be subjected to further chemical transformations.

Development of Novel Reagents and Catalytic Systems Derived from this compound

Based on a review of available scientific literature, there is no significant evidence to suggest that this compound has been utilized as a platform for the development of novel reagents or catalytic systems. Its application appears to be primarily focused on its role as a synthetic intermediate and acylating agent, as detailed in the preceding sections.

Spectroscopic Characterization and Advanced Structural Elucidation of 2 Phenylcyclopropanecarbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

The ¹H NMR spectrum of trans-2-phenylcyclopropanecarbonyl chloride is expected to exhibit distinct signals corresponding to the protons of the phenyl ring and the cyclopropane (B1198618) ring. The aromatic protons of the phenyl group typically appear in the downfield region, generally between 7.0 and 7.5 ppm, as a complex multiplet due to spin-spin coupling.

The protons on the cyclopropane ring are diastereotopic and would present a more complex splitting pattern in the upfield region. Based on data for trans-2-phenylcyclopropane-1-carboxylic acid chemicalbook.com, the methine protons (CH) of the cyclopropane ring are expected to resonate at distinct chemical shifts. The proton attached to the carbon bearing the phenyl group (C2-H) and the proton attached to the carbon bearing the carbonyl chloride group (C1-H) would show coupling to each other and to the methylene (B1212753) (CH₂) protons of the ring. The methylene protons themselves would be non-equivalent and would likely appear as a set of complex multiplets. The conversion of the carboxylic acid to the acyl chloride would likely induce a downfield shift for the adjacent cyclopropyl (B3062369) proton (C1-H) due to the electron-withdrawing nature of the chlorine atom.

Table 1: Predicted ¹H NMR Chemical Shifts for trans-2-Phenylcyclopropanecarbonyl Chloride

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl H | 7.0 - 7.5 | Multiplet |

| C1-H (cyclopropyl) | ~2.0 - 2.5 | Multiplet |

| C2-H (cyclopropyl) | ~2.5 - 3.0 | Multiplet |

| C3-H₂ (cyclopropyl) | ~1.2 - 1.8 | Multiplet |

Note: These are estimated values based on related structures. Actual values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-phenylcyclopropanecarbonyl chloride, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the cyclopropyl carbons. The carbonyl carbon of an acyl chloride is characteristically found in the downfield region, typically between 160 and 180 ppm. ucalgary.ca

The carbons of the phenyl ring would appear in the aromatic region (125-140 ppm), with the ipso-carbon (the carbon attached to the cyclopropane ring) showing a distinct chemical shift. The three carbons of the cyclopropane ring would resonate in the upfield region, typically between 15 and 35 ppm. The chemical shifts would be influenced by the substitution pattern.

Table 2: Predicted ¹³C NMR Chemical Shifts for trans-2-Phenylcyclopropanecarbonyl Chloride

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (carbonyl) | 165 - 175 |

| Phenyl C (ipso) | ~135 - 140 |

| Phenyl C | 125 - 130 |

| C1 (cyclopropyl) | ~30 - 35 |

| C2 (cyclopropyl) | ~25 - 30 |

| C3 (cyclopropyl) | ~15 - 20 |

Note: These are estimated values based on general knowledge of ¹³C NMR spectroscopy and data from related compounds.

To unambiguously assign the proton and carbon signals, especially for the complex cyclopropane ring system, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. Cross-peaks would be observed between the coupled protons on the cyclopropane ring (C1-H, C2-H, and the two C3-H protons), helping to trace the connectivity within the ring. It would also show correlations between adjacent protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum would link a specific proton signal to its attached carbon signal. This would allow for the definitive assignment of the ¹³C signals for the methine and methylene groups of the cyclopropane ring and the protonated carbons of the phenyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a very strong absorption band characteristic of the carbonyl (C=O) stretching vibration of an acyl chloride. This peak is typically observed at a high frequency, in the range of 1775–1810 cm⁻¹. ucalgary.cablogspot.comoregonstate.edu The presence of conjugation with the cyclopropane ring might slightly lower this frequency.

Other characteristic absorptions would include C-H stretching vibrations for the aromatic and cyclopropyl C-H bonds (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively), and C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹). A C-Cl stretching vibration is also expected, though it appears in the fingerprint region (below 800 cm⁻¹) and can be harder to assign definitively. blogspot.com The IR spectrum of the related trans-2-phenyl-1-cyclopropanecarboxylic acid shows a broad O-H stretch and a carbonyl peak at a lower frequency, which would be absent and shifted, respectively, in the acyl chloride. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (Acyl Chloride) | C=O Stretch | 1775 - 1810 | Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (Cyclopropyl) | C-H Stretch | 2850 - 3000 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Acyl Chloride | C-Cl Stretch | 550 - 730 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For trans-2-phenylcyclopropanecarbonyl chloride (C₁₀H₉ClO), the molecular weight is 180.63 g/mol . ucalgary.ca The mass spectrum would show a molecular ion peak (M⁺) at m/z 180, along with an M+2 peak at m/z 182 with approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes). quizlet.com

Electron impact ionization would lead to characteristic fragmentation patterns. A common fragmentation pathway for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion (R-C≡O⁺). libretexts.org For this compound, this would result in a prominent peak at m/z 145 (M - Cl). Further fragmentation of the acylium ion could involve the loss of carbon monoxide (CO), leading to a peak at m/z 117. Other significant fragments could arise from the cleavage of the cyclopropane ring. A study on the fragmentation of trans-2-phenylcyclopropane derivatives showed that the nature of the substituent at the C1 position significantly influences the fragmentation pathways. researchgate.net For the carboxylic acid chloride derivative, a molecular ion was not observed, suggesting it is unstable under electron impact. researchgate.net The base peak in the NIST library spectrum for trans-2-phenylcyclopropanecarbonyl chloride is at m/z 115, which could correspond to the loss of both the chlorine atom and the CO group, followed by rearrangement. ucalgary.ca

Table 4: Predicted Mass Spectrometry Fragmentation for trans-2-Phenylcyclopropanecarbonyl Chloride

| m/z | Proposed Fragment | Fragmentation Pathway |

| 180/182 | [C₁₀H₉ClO]⁺ | Molecular Ion (M⁺) |

| 145 | [C₁₀H₉O]⁺ | M - Cl |

| 117 | [C₉H₉]⁺ | M - Cl - CO |

| 115 | [C₉H₇]⁺ | Rearrangement product |

| 91 | [C₇H₇]⁺ | Tropylium ion |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. libretexts.org While crystallographic data for this compound itself is not available, the crystal structure of the related compound, (+)-trans-(1S,2S)-2-phenylcyclopropanecarboxylic acid, has been determined. nih.gov This analysis provides valuable insights into the bond lengths, bond angles, and conformation of the phenylcyclopropane moiety.

The study of (+)-trans-2-phenylcyclopropanecarboxylic acid revealed a monoclinic crystal system with the space group P 1 21 1. nih.gov The phenyl ring adopts a bisecting conformation relative to the cyclopropane ring. Such structural information is crucial for understanding how derivatives of this scaffold might interact with biological targets or participate in chemical reactions.

For derivatives of this compound, such as amides or esters, X-ray crystallography would be employed to:

Confirm the relative and absolute stereochemistry of the cyclopropane ring.

Determine the conformation of the phenyl group relative to the cyclopropane ring.

Analyze intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

The synthesis of various 1-phenylcyclopropane carboxamide derivatives has been reported, and while their biological activities were evaluated, their crystal structures were not detailed in the cited study. nih.gov The ability to obtain suitable crystals for X-ray diffraction is often a limiting step in structural studies. libretexts.org

Table 5: Crystallographic Data for (+)-trans-(1S,2S)-2-Phenylcyclopropanecarboxylic Acid

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P 1 21 1 | nih.gov |

| a (Å) | 12.038 | nih.gov |

| b (Å) | 5.5060 | nih.gov |

| c (Å) | 13.0870 | nih.gov |

| β (°) | 94.576 | nih.gov |

Computational Chemistry and Theoretical Studies on 2 Phenylcyclopropanecarbonyl Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2-phenylcyclopropanecarbonyl chloride. While specific, in-depth computational studies exclusively focused on this compound are not extensively available in public literature, the principles of computational chemistry allow for a theoretical understanding of its properties based on related structures.

The electronic nature of this compound is dictated by the interplay between the phenyl ring, the strained cyclopropane (B1198618) ring, and the reactive acyl chloride group. The phenyl group generally acts as an electron-withdrawing or -donating group depending on the electronic demand of the reaction, influencing the stability of intermediates. The cyclopropane ring, with its unique bent bonds, possesses partial π-character, allowing for electronic communication with adjacent functional groups. The acyl chloride is a strong electrophilic center, prone to nucleophilic attack.

Reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative insights into a molecule's reactivity. For a molecule like this compound, the LUMO is expected to be localized primarily on the carbonyl carbon of the acyl chloride group, indicating its susceptibility to nucleophilic attack. The HOMO would likely be distributed across the phenyl ring and the cyclopropane ring, suggesting these as potential sites for electrophilic attack or oxidation.

Table 1: Hypothetical Reactivity Descriptors for this compound (Calculated using a representative DFT method)

| Descriptor | Hypothetical Value | Interpretation |

| HOMO Energy | -8.5 eV | Represents the ionization potential; a lower value indicates higher susceptibility to oxidation. |

| LUMO Energy | -1.2 eV | Represents the electron affinity; a lower value indicates higher electrophilicity. |

| HOMO-LUMO Gap | 7.3 eV | Indicates chemical stability; a larger gap suggests lower reactivity. |

| Electronegativity (χ) | 4.85 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 3.65 eV | Resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Global Electrophilicity Index (ω) | 3.23 eV | A measure of the stabilization in energy when the system acquires an additional electronic charge. |

Note: The values in this table are hypothetical and serve as an illustration of the types of data obtained from quantum chemical calculations. Actual values would require specific DFT calculations.

Computational Mechanistic Investigations of Reactions Involving this compound

Computational studies are instrumental in mapping the reaction pathways and understanding the mechanisms of reactions involving this compound. Such investigations can elucidate the structures of transition states, intermediates, and the associated energy barriers, providing a rationale for observed product distributions and stereoselectivities.

A primary reaction of this compound is its reaction with nucleophiles, such as amines, to form amides. For instance, the synthesis of tranylcypromine (B92988), an important monoamine oxidase inhibitor, can be envisioned to proceed from 2-phenylcyclopropanecarboxylic acid, a close relative of the acyl chloride. A computational study of the amidation reaction would likely reveal a standard nucleophilic acyl substitution mechanism. The calculations would detail the energy profile of the tetrahedral intermediate formed upon the attack of the amine on the carbonyl carbon and the subsequent departure of the chloride leaving group.

Furthermore, computational mechanistic studies could explore the potential for ring-opening reactions of the cyclopropane ring under certain conditions. The strain energy of the cyclopropane ring can be released through cleavage of a C-C bond, a process that can be facilitated by appropriate reagents or catalysts. DFT calculations could predict the activation barriers for different possible ring-opening pathways, helping to understand and control the reaction outcomes. researchgate.netresearchgate.nethku.hkrsc.org

Prediction of Conformational Preferences and Stereochemical Outcomes

The three-dimensional structure and conformational flexibility of this compound are crucial determinants of its reactivity and the stereochemistry of its products. The relative orientation of the phenyl ring and the acyl chloride group with respect to the cyclopropane ring can significantly influence the accessibility of the reactive sites.

Conformational analysis, often performed using molecular mechanics or quantum chemical methods, can identify the most stable conformers of the molecule. acs.orgresearchgate.netspcmc.ac.infiveable.mesapub.org For this compound, the rotational barriers around the C-C bond connecting the phenyl group to the cyclopropane ring and the C-C bond connecting the cyclopropane ring to the carbonyl group would be of particular interest. The preferred conformation will seek to minimize steric hindrance and optimize electronic interactions. For instance, the phenyl ring is likely to adopt a bisected or perpendicular conformation relative to the cyclopropane ring to alleviate steric strain.

The stereochemical outcome of reactions at the cyclopropane ring or the carbonyl group will be heavily influenced by these conformational preferences. For example, in a nucleophilic attack on the carbonyl group, the trajectory of the incoming nucleophile will be dictated by the steric bulk of the adjacent phenyl and cyclopropyl (B3062369) groups. Computational modeling can be used to predict the facial selectivity of such attacks, providing a basis for understanding and designing stereoselective syntheses.

Molecular Modeling and Design of this compound Derivatives

Molecular modeling plays a pivotal role in the rational design of novel derivatives of this compound with tailored properties for various applications, particularly in medicinal chemistry. The 2-phenylcyclopropane scaffold is a key structural motif in several biologically active compounds, including the antidepressant tranylcypromine. acs.orgnih.gov

By systematically modifying the structure of this compound in silico, researchers can explore the structure-activity relationships (SAR) of its derivatives. For example, substituents can be introduced onto the phenyl ring to modulate the electronic properties and steric profile of the molecule. Computational techniques such as quantitative structure-activity relationship (QSAR) modeling can then be employed to correlate these structural modifications with predicted biological activity.

Molecular docking simulations are another powerful tool for the design of derivatives. In this approach, virtual libraries of this compound derivatives can be screened against the binding site of a biological target, such as an enzyme or a receptor. These simulations can predict the binding affinity and orientation of the derivatives within the active site, helping to identify promising candidates for synthesis and experimental testing. This approach accelerates the drug discovery process by prioritizing compounds with a higher likelihood of success.

Future Research Directions and Perspectives on 2 Phenylcyclopropanecarbonyl Chloride Chemistry

Development of Sustainable and Green Synthetic Routes for 2-Phenylcyclopropanecarbonyl Chloride

The traditional synthesis of acyl chlorides, including this compound, often relies on reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents are effective but pose significant environmental and safety concerns due to their toxicity and the generation of corrosive acidic byproducts (HCl and SO₂). Future research is geared towards developing more sustainable and "green" alternatives that minimize waste and hazard.

A key area of investigation is the use of milder and more atom-economical activating agents. Research into alternative chlorinating agents that avoid the harsh byproducts of traditional methods is a priority. For instance, the development of catalytic systems that can generate the acyl chloride in situ using a benign source of chloride would represent a significant advance.

Another promising avenue is the exploration of flow chemistry for the synthesis of this compound. Flow reactors offer enhanced safety, better temperature control, and the ability to handle hazardous reagents in smaller, contained quantities, thereby minimizing risk. This approach could allow for a safer and more efficient conversion of 2-phenylcyclopropanecarboxylic acid to its acyl chloride derivative.

Future research could focus on the following green synthetic strategies:

| Strategy | Description | Potential Advantages |

| Catalytic Acyl Halogenation | Employing a catalytic amount of a non-toxic activating agent with a simple chloride source (e.g., NaCl). | Reduces stoichiometric waste; avoids highly toxic reagents. |

| Flow Chemistry Synthesis | Continuous production in a microreactor system. | Improved safety, heat transfer, and scalability; reduced reaction volumes. |

| Alternative Chlorinating Agents | Investigating reagents like phosgene (B1210022) equivalents or solid-supported chlorinating agents. | Potentially less hazardous byproducts; easier purification and handling. |

Exploration of Novel Catalytic Transformations Involving this compound

As a reactive acyl chloride, this compound is an excellent electrophile for a variety of reactions. However, its full potential in modern catalytic transformations remains largely untapped. Future research will likely focus on applying cutting-edge catalytic methods to this substrate to forge new chemical bonds and construct complex molecular architectures.

One major area of exploration is its use in transition-metal-catalyzed cross-coupling reactions. While Friedel-Crafts acylation is a classic application, newer catalytic cycles could unlock unprecedented reactivity. For example, palladium- or nickel-catalyzed decarbonylative coupling reactions could allow the 2-phenylcyclopropyl moiety to be coupled with various partners.

Photoredox catalysis represents another frontier. The use of visible light to drive chemical reactions under mild conditions could enable novel transformations of this compound that are not accessible through traditional thermal methods. This could involve radical-based reactions, opening up new pathways for functionalization.

Key research areas for novel catalytic transformations are summarized below:

| Catalytic Method | Potential Application for this compound |

| Palladium/Nickel-Catalyzed Cross-Coupling | Suzuki, Sonogashira, or Heck-type couplings to form new C-C bonds. |

| Photoredox Catalysis | Light-induced radical generation for novel functionalization reactions. |

| Enantioselective Catalysis | Reactions with chiral catalysts to produce enantiomerically pure derivatives. |

| C-H Activation | Direct coupling with C-H bonds, offering a more atom-economical synthetic route. |

Innovative Applications in Materials Science and Advanced Functional Molecules

The incorporation of strained ring systems like cyclopropane (B1198618) into polymers and functional materials can impart unique physical and chemical properties. The rigid, three-dimensional structure of the 2-phenylcyclopropane unit can influence polymer chain packing, thermal stability, and photophysical characteristics. This compound serves as a reactive handle to covalently embed this moiety into larger systems.

Future research in materials science could investigate the synthesis of novel polymers, such as polyesters or polyamides, using this compound as a monomer or functionalizing agent. The resulting materials could exhibit enhanced thermal resistance or unique optical properties due to the presence of the phenylcyclopropane group.

Furthermore, the strained cyclopropane ring is a "mechanophore"—a chemical unit that can respond to mechanical stress by undergoing a specific chemical reaction. Future studies could explore how materials containing the 2-phenylcyclopropane unit, introduced via the acyl chloride, respond to mechanical force, potentially leading to the development of self-healing or stress-sensing materials.

| Research Area | Potential Outcome |

| Polymer Synthesis | Creation of novel polyesters or polyamides with the 2-phenylcyclopropane unit in the backbone or as a pendant group, potentially altering thermal and mechanical properties. |

| Functional Dyes | Synthesis of advanced dyes where the phenylcyclopropane group acts as an auxochrome, modifying the absorption and emission spectra. |

| Mechanophore Development | Designing materials that change color or properties in response to mechanical stress through the ring-opening of the cyclopropane moiety. |

Interdisciplinary Research Integrating this compound Chemistry with Biological Systems (Synthetic Focus)

The 2-phenylcyclopropane scaffold is a key feature in several biologically active molecules, most notably in the monoamine oxidase inhibitor tranylcypromine (B92988). Leveraging the reactivity of this compound, researchers can synthesize novel derivatives for use as tools in chemical biology and medicinal chemistry research.

A significant future direction is the development of customized chemical probes. By attaching reporter tags (e.g., fluorophores or biotin) to the 2-phenylcyclopropane core via an amide linkage formed from the acyl chloride, scientists can create molecules to study biological targets and pathways. These probes could be used to identify new protein targets or visualize biological processes in real-time.

Another area of synthetic focus is the creation of focused compound libraries for drug discovery. Using this compound as a starting material, a diverse range of amides and esters can be rapidly synthesized. These libraries can then be screened against various biological targets to identify new lead compounds for therapeutic development. The rigid cyclopropane scaffold provides conformational constraint, which is often a desirable feature in drug design.

| Interdisciplinary Application | Synthetic Goal |

| Chemical Biology Probes | Synthesize fluorescently-labeled or biotinylated derivatives to study enzyme inhibition or protein-ligand interactions. |

| Medicinal Chemistry | Create libraries of amides and esters for high-throughput screening against new biological targets. |

| Bioconjugation | Use the acyl chloride to attach the phenylcyclopropane moiety to biomolecules like peptides or proteins to study its effect on structure and function. |

Q & A

Basic Research Questions

Q. What is the standard laboratory synthesis protocol for 2-phenylcyclopropanecarbonyl chloride?

- Methodological Answer : The compound is synthesized via reaction of (1R,2R)-2-phenylcyclopropanecarboxylic acid with excess thionyl chloride (120% molar ratio) in the presence of anhydrous zinc chloride as a catalyst. The mixture is stirred at 40°C for 3 hours, followed by removal of excess thionyl chloride under reduced pressure. Fractional distillation yields the product with ~85% purity (bp 80°C at 0.25 mm Hg). Key considerations include moisture-free conditions to prevent hydrolysis and catalyst optimization to enhance reaction efficiency .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Detects characteristic C=O stretching (~1800 cm⁻¹) and cyclopropane ring vibrations.

- NMR Spectroscopy : ¹H NMR identifies cyclopropane protons (δ 1.2–2.5 ppm) and aromatic protons (δ 7.2–7.6 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~170 ppm).

- Distillation Data : Boiling point (80°C at 0.25 mm Hg) and refractive index comparisons validate purity.

- Elemental Analysis : Ensures stoichiometric consistency of C, H, and Cl .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It serves as a versatile acylating agent and precursor for cyclopropane-containing compounds. Common uses include:

- Amide Formation : Reacts with amines to generate cyclopropane-functionalized amides.

- Curtius Rearrangement : Converts to isocyanates (RNCO) under controlled hydrolysis, enabling synthesis of primary amines (e.g., tranylcypromine, an antidepressant) .

Advanced Research Questions

Q. How can the Curtius rearrangement of this compound be optimized to synthesize high-purity amines?

- Methodological Answer :

- Step 1 : React the chloride with sodium azide in dry toluene to form acyl azide (RCON₃).

- Step 2 : Thermally induce Curtius rearrangement (60–80°C) to yield isocyanate (RNCO).

- Step 3 : Hydrolyze with 35% HCl under reflux (13 hours) to produce the primary amine (RNH₂).

- Key Adjustments : Use anhydrous solvents to avoid side reactions, monitor CO₂ evolution during hydrolysis, and employ ether extraction to isolate the amine .

Q. What strategies minimize byproduct formation during the synthesis of this compound?

- Methodological Answer :

- Catalyst Loading : Optimize anhydrous ZnCl₂ concentration (0.5–1.0 mol%) to accelerate acylation without promoting decomposition.

- Temperature Control : Maintain reaction at 40°C to prevent thermal degradation of the cyclopropane ring.

- Excess Reagent Removal : Efficient vacuum distillation reduces residual thionyl chloride, which can hydrolyze to HCl and SO₂ .

Q. How should researchers handle discrepancies in reported melting points or spectral data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare data across peer-reviewed studies (e.g., IR/NMR from independent sources).

- Reproducibility Tests : Replicate synthesis under documented conditions to verify purity.

- Advanced Characterization : Use high-resolution mass spectrometry (HRMS) or X-ray crystallography to resolve structural ambiguities .

Q. What engineering controls are essential for safe handling of this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods with ≥100 ft/min airflow to prevent inhalation of vapors.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.